![molecular formula C5H13N2O4P B14599248 Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]- CAS No. 59957-50-5](/img/structure/B14599248.png)
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, is a compound characterized by the presence of a phosphonic acid group and an amino acid derivative. This compound is part of the broader class of phosphonic acids, which are known for their structural analogy to phosphate groups and their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with an appropriate amine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted amino acids. These products have diverse applications in different fields .
Scientific Research Applications
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, has numerous scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, involves its interaction with molecular targets through its phosphonic acid and amino groups. These interactions can inhibit or activate specific pathways, depending on the context. For example, in biological systems, the compound can mimic phosphate groups and interfere with enzymatic processes that involve phosphorylation .
Comparison with Similar Compounds
Similar Compounds
- 2-aminoethylphosphonic acid
- 3-aminopropylphosphonic acid
- (1-aminoethyl)phosphonic acid
- aminomethylphosphonic acid
Uniqueness
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, is unique due to its specific combination of an amino acid derivative and a phosphonic acid group. This combination imparts distinct properties, such as enhanced coordination capabilities and specific biological activities, making it valuable in various applications .
Properties
CAS No. |
59957-50-5 |
|---|---|
Molecular Formula |
C5H13N2O4P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c6-2-1-5(8)7-3-4-12(9,10)11/h1-4,6H2,(H,7,8)(H2,9,10,11) |
InChI Key |
KVMIUFCXQSMUGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
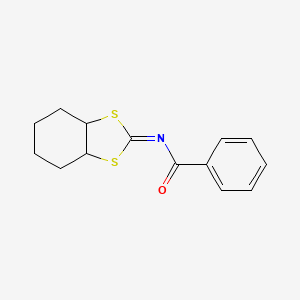
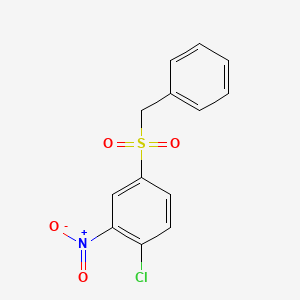
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)
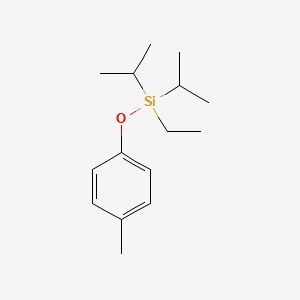


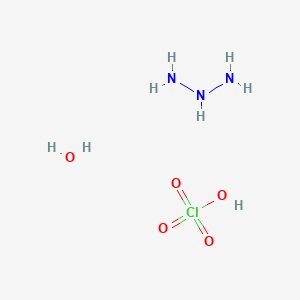

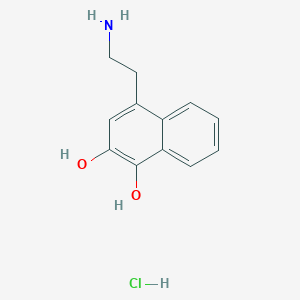
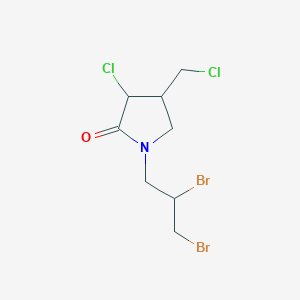
![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
